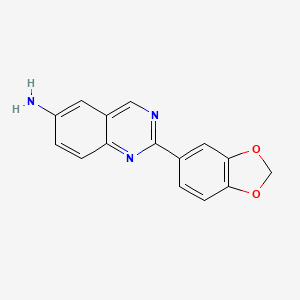
6-Amino-2-(3,4-methylendioxy-phenyl)quinazoline
Cat. No. B8341119
M. Wt: 265.27 g/mol
InChI Key: QFXHEPBPCSBBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08193353B2
Procedure details


This compound was synthesized in 67% yield, according to the procedure described in example 3 for 6-amino-2-(3,4-methylendioxy-phenyl)-quinazoline. C16H13N3O2, MW: 279.30. mp 179.4-181.6° C.; 1H NMR (DMSO-d6) 9.24 (s, 1H), 7.92-7.98 (m, 2H), 7.72 (d, 1H), 7.38 (dd, 1H), 6.89-6.99 (m, 2H), 5.91 (s, 2H), 4.31 (s, 4H); IR (KBr) 1555, 1507, 1286; TLC (CHCl3/MeOH 9/1) Rf=0.65.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Yield
67%
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]3[O:18][CH2:19][O:20][C:14]=3[CH:13]=1)[N:6]=[CH:5]2.[K+].[Br-].[CH:23](Cl)(Cl)Cl.CO>>[NH2:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([C:12]1[CH:17]=[CH:16][C:15]3[O:18][CH2:23][CH2:19][O:20][C:14]=3[CH:13]=1)[N:6]=[CH:5]2 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C=C2C=NC(=NC2=CC1)C1=CC2=C(C=C1)OCO2
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)(Cl)Cl.CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This compound was synthesized in 67% yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C2C=NC(=NC2=CC1)C1=CC2=C(OCCO2)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 67% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
